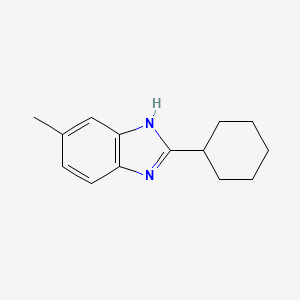
2-Cyclohexyl-5-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-5-methyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is part of a class of molecules that exhibit a wide range of biological activities and have potential applications in medicinal chemistry. The presence of the cyclohexyl and methyl groups may influence the compound's physical properties, reactivity, and interaction with biological targets.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those with cyclohexyl substitutions, often involves the reaction of o-phenylenediamine with ketones or aldehydes. In one study, 2-cyclohexane-1,3-dihydro-benzimidazole was synthesized using cyclohexanone and o-phenylenediamine under microwave irradiation, which is a method that could potentially be adapted for the synthesis of this compound . This method offers the advantages of being rapid and energy-efficient. The synthesized compounds are typically characterized using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm their structures .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often confirmed using X-ray crystallography. For instance, the crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined to confirm the conformation of the molecule and the planarity of the benzimidazole ring system . Similarly, DFT calculations and Hirshfeld surface analysis have been used to study the molecular geometry and intermolecular interactions of benzimidazole derivatives . These techniques could be applied to this compound to gain insights into its molecular structure.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, including cycloadditions and anion binding. For example, cycloaddition reactions of 2-phenacyl-1H-benzimidazole with oxazolones have been reported to form tetrahydropyrido[1,2-a]benzimidazoles . Additionally, cyclo benzimidazole has been shown to exhibit luminescence turn-on sensing for anions, which suggests that the benzimidazole scaffold can be functionalized to create sensors and probes . These reactions highlight the versatility of benzimidazole derivatives in chemical synthesis and their potential utility in developing new materials and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The planarity of the benzimidazole ring and the nature of the substituents affect the compound's stability, solubility, and electronic properties. For instance, the luminescence properties of cyclo benzimidazole are significantly altered upon anion binding due to changes in the excited-state intramolecular proton-transfer (ESIPT) pathway . The crystal structure analysis provides information on the molecular conformation and packing
Applications De Recherche Scientifique
DNA Topoisomerase I Inhibition
2-Cyclohexyl-5-methyl-1H-benzimidazole derivatives exhibit biological properties like antibacterial and antifungal activities. Importantly, they act as inhibitors of type I DNA topoisomerases. A derivative, 5-methyl-4-(1H-benzimidazole-2-yl)phenol, shows potent topoisomerase I inhibition, which is crucial in cancer research and therapy (Alpan, Gunes, & Topçu, 2007).
Anticancer Activity
Benzimidazole-based Zn(II) complexes demonstrate potential anticancer activity against various carcinoma cells. Studies show that these complexes can induce apoptosis and cell cycle arrest in cancer cells (Zhao et al., 2015).
Anti-Diabetic Potential
Benzimidazole-pyrazoline hybrid molecules have been synthesized and evaluated for their anti-diabetic properties. These compounds show significant α-glucosidase inhibition activity, suggesting potential applications in diabetes management (Ibraheem et al., 2020).
Antimicrobial Activity
Certain benzimidazole derivatives display broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity against Candida albicans. This makes them valuable in the development of new antimicrobial agents (Oren et al., 1999).
Tuberculostatic Activity
Novel benzimidazole derivatives exhibit excellent tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis, highlighting their potential as anti-tubercular agents (Gobis et al., 2015).
Antihypertensive Activity
Benzimidazole derivatives have been studied for their antihypertensive activity, showing potent effects in reducing hypertension, which is crucial for cardiovascular disease treatment (Sharma, Kohli, & Sharma, 2010).
Antileukemic Agents
1-(4-Methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives exhibit significant antileukemic activity, indicating their potential as chemotherapeutic agents (Gowda et al., 2009).
Antineoplastic and Antifilarial Agents
Certain benzimidazole carbamates have shown significant growth inhibition in L1210 cells and demonstrated in vivo antifilarial activity, suggesting their use as antineoplastic and antifilarial agents (Ram et al., 1992).
Mécanisme D'action
Target of Action
Benzimidazole compounds are known for their wide range of biological activities. They have been studied as potential antibacterial agents . The specific targets can vary depending on the specific benzimidazole compound and its functional groups.
Mode of Action
The mode of action of benzimidazole compounds also depends on their specific structure. Some benzimidazole derivatives have been found to inhibit bacterial cell division .
Result of Action
Benzimidazole compounds in general have been found to have antiproliferative activity on tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, benzimidazoles have been found to be good corrosion inhibitors for extremely aggressive, corrosive acidic media .
Propriétés
IUPAC Name |
2-cyclohexyl-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTUILOCKWTBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204539 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



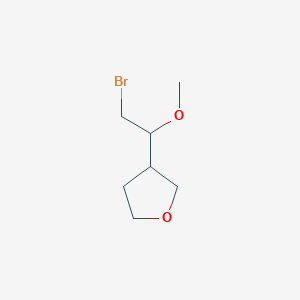
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)
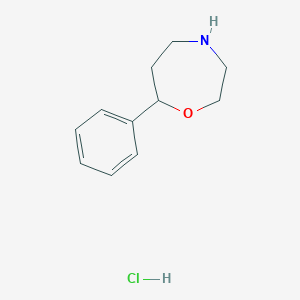
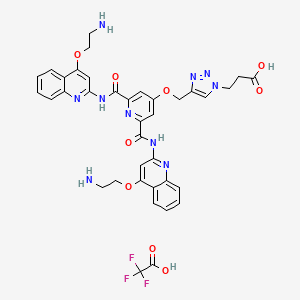
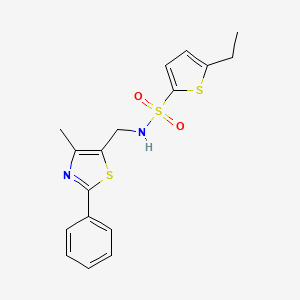
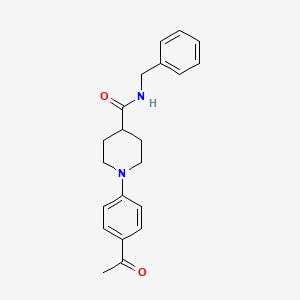
![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)
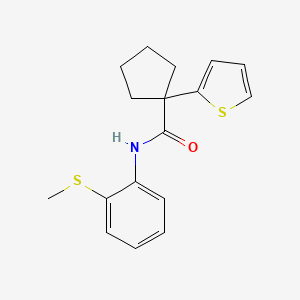
![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)